6-Methyl-3-octanoyloxane-2,4-dione
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Overview
Description
6-Methyl-3-octanoyloxane-2,4-dione is an organic compound with the molecular formula C10H18O2 It is a colorless oil with a fruity, caramel-like odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-octanoyloxane-2,4-dione typically involves the reaction of 3-methyl-2,4-nonanedione with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-octanoyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using reducing agents like lithium aluminum hydride results in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
6-Methyl-3-octanoyloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-octanoyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,4-nonanedione
- 2,4-Nonanedione
- 3-Methyl-2,4-decanedione
Uniqueness
6-Methyl-3-octanoyloxane-2,4-dione is unique due to its specific structural features and chemical properties. It has a distinct fruity, caramel-like odor, making it valuable in the fragrance and flavor industry. Additionally, its potential biological activities and applications in organic synthesis set it apart from other similar compounds .
Properties
IUPAC Name |
6-methyl-3-octanoyloxane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMMVOHUKXQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)CC(OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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